N-(2-bromo-5-chloro-4-methylphenyl)acetamide
Overview
Description
N-(2-bromo-5-chloro-4-methylphenyl)acetamide: is an organic compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol . It is a pale-yellow to yellow-brown solid at room temperature . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Biochemical Analysis
Biochemical Properties
N-(2-bromo-5-chloro-4-methylphenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The interactions between this compound and these biomolecules are primarily mediated through its bromine and chlorine substituents, which can form halogen bonds with amino acid residues in proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways by interacting with key signaling proteins, thereby affecting downstream cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function . For instance, this compound has been shown to inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to cumulative changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels . These findings highlight the importance of careful dosage optimization in experimental settings to minimize potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, it has been shown to inhibit enzymes involved in the glycolytic pathway, leading to changes in metabolite levels and overall metabolic flux . Additionally, this compound can interact with cofactors, such as NADH and ATP, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its distribution within various cellular compartments . Additionally, this compound can bind to specific proteins, influencing its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals on proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity within cells . These factors play a crucial role in determining the compound’s overall function and efficacy in cellular contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-bromo-5-chloro-4-methylphenyl)acetamide can be synthesized through the reaction of 2-bromo-5-chloro-4-methylaniline with acetyl chloride . The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-bromo-5-chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed:
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-(2-bromo-5-chloro-4-methylphenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-bromo-5-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2-bromo-5-chloro-4-methylphenyl)acetamide: is similar to compounds such as N-acetyl 2-bromo-5-chloro-4-methylaniline and N-(4-bromo-3-chloro-2-methylphenyl)acetamide
Uniqueness:
Properties
IUPAC Name |
N-(2-bromo-5-chloro-4-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-5-3-7(10)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMHWSBYSKKYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450996 | |
Record name | N-(2-Bromo-5-chloro-4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116010-06-1 | |
Record name | N-(2-Bromo-5-chloro-4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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